Product packaging for Halopredone(Cat. No.:CAS No. 57781-15-4)

Halopredone

Cat. No.: B1252096
CAS No.: 57781-15-4
M. Wt: 475.3 g/mol
InChI Key: MYZDPUZXMFCPMU-LRIWMWCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halopredone, also known as this compound, is a useful research compound. Its molecular formula is C21H25BrF2O5 and its molecular weight is 475.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25BrF2O5 B1252096 Halopredone CAS No. 57781-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57781-15-4

Molecular Formula

C21H25BrF2O5

Molecular Weight

475.3 g/mol

IUPAC Name

(6R,8S,9R,10S,11S,13S,14S,17R)-2-bromo-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H25BrF2O5/c1-18-8-16(27)21(24)11(10(18)3-4-20(18,29)17(28)9-25)5-14(23)12-6-15(26)13(22)7-19(12,21)2/h6-7,10-11,14,16,25,27,29H,3-5,8-9H2,1-2H3/t10-,11-,14+,16-,18-,19-,20-,21-/m0/s1

InChI Key

MYZDPUZXMFCPMU-LRIWMWCYSA-N

SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C(=CC43C)Br)F)F)O

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)F)O

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C(=CC43C)Br)F)F)O

Other CAS No.

57781-15-4

Synonyms

halopredone acetate
halopredone acetate, (6alpha,11beta)-isomer
THS 201
THS-201
Topicon

Origin of Product

United States

Contextualization Within Corticosteroid Research

Halopredone is classified as a potent, topically active glucocorticoid. drugfuture.com Glucocorticoids are a class of corticosteroids that are pivotal in regulating inflammatory and immune responses. nih.govclinicalgate.com The development of synthetic corticosteroids dates back to the mid-20th century, with the goal of enhancing therapeutic efficacy while minimizing systemic side effects. clinicalgate.com

A significant advancement in corticosteroid research was the introduction of halogen atoms into the steroid nucleus. This structural modification was found to substantially increase the anti-inflammatory potency of the compounds. This compound is an example of a multiply halogenated steroid, containing two fluorine atoms and one bromine atom in its structure. drugfuture.com Its chemical design as a diacetate ester, specifically this compound acetate (B1210297), is intended to optimize its properties for topical application. drugfuture.comnih.gov

Historical Perspective of Halopredone Discovery and Initial Academic Inquiry

The initial synthesis and investigation of halopredone acetate (B1210297) can be traced to the mid-1970s. The preparation of the compound was first described in a 1975 German patent by M. Riva and L. Toscano. drugfuture.com This was followed by a detailed account of its synthesis and chemical properties in the Journal of Medicinal Chemistry in 1977 by L. Toscano and colleagues. drugfuture.com

Initial academic inquiry focused on characterizing its physicochemical properties and pharmacological profile. These early studies established the compound's chemical structure and laid the groundwork for understanding its biological activity. The primary therapeutic category identified for this compound acetate was as a topical anti-inflammatory agent. drugfuture.com

Table 1: Chemical and Physical Properties of this compound Acetate

PropertyValue
CAS Registry Number 57781-14-3 drugfuture.com
Chemical Name (6β,11β)-17,21-Bis(acetyloxy)-2-bromo-6,9-difluoro-11-hydroxypregna-1,4-diene-3,20-dione drugfuture.com
Molecular Formula C25H29BrF2O7 drugfuture.comnih.gov
Molecular Weight 559.39 drugfuture.comnih.gov
Melting Point 290-292°C (decomposes) drugfuture.com
Optical Rotation [α]D24 -36° (c = 1 in chloroform) drugfuture.com
UV Maximum 246 nm (in methanol) drugfuture.com

This table is generated based on data from cited sources.

Overview of Halopredone S Role in Preclinical Chemical Biology

Pioneering Synthetic Routes for this compound Acetate

The initial synthesis of this compound acetate hinges on the preparation of its precursor, haloperidol (B65202), followed by an esterification reaction.

Key Starting Materials and Precursors in this compound Synthesis

The foundational route to this compound acetate begins with the synthesis of haloperidol. A key precursor for haloperidol is 4-(4-chlorophenyl)-4-hydroxypiperidine . The synthesis of this intermediate is a critical first step. Another important precursor is 4-chloro-4'-fluorobutyrophenone .

The synthesis of haloperidol itself is achieved through the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.

Multistep Reaction Sequences

While a direct multi-step synthesis of this compound acetate involving ketalization, epoxidation, ring-opening, bromination, and mesyl ester formation is not extensively documented in publicly available literature, the synthesis of its core precursors involves several of these key organic reactions. The synthesis of the piperidine ring, a central feature of the this compound structure, can be approached through various multistep sequences.

For instance, the synthesis of piperidine derivatives often involves the protection of functional groups (such as ketalization to protect a ketone), followed by reactions to build the ring system. Epoxidation followed by ring-opening reactions is a common strategy in organic synthesis to introduce specific functionalities in a stereocontrolled manner, which is crucial in the synthesis of complex molecules like pharmaceuticals. Bromination and the formation of mesyl esters are standard procedures to create good leaving groups, facilitating subsequent nucleophilic substitution reactions to build the carbon skeleton or introduce nitrogen-containing moieties.

The synthesis of haloperidol acetate from haloperidol is a more direct process. According to a patented method, haloperidol is reacted with acetic acid anhydride in the presence of a base like pyridine. The mixture is refluxed, and after workup and purification, this compound acetate is obtained. nih.gov

Advanced Synthetic Approaches and Yield Optimization in this compound Production

For the final esterification step to produce this compound acetate, optimization would involve screening different acylating agents, bases, solvents, and reaction conditions (temperature, reaction time) to maximize the conversion of haloperidol to its acetate ester while minimizing side reactions and simplifying purification.

Derivatization Strategies for Novel this compound Analogs

The chemical structure of this compound offers several sites for modification to generate novel analogs with potentially different properties.

Chemical Modifications and Structural Elucidation

The hydroxyl group of the piperidine ring is a prime target for chemical modification. Beyond the simple acetate ester, a variety of other esters can be synthesized to create a library of this compound prodrugs. For instance, reacting haloperidol with different acyl chlorides or anhydrides would yield a range of ester derivatives.

Another point of modification is the butyrophenone side chain. The ketone group could be a site for derivatization, or the aromatic rings could be substituted with different functional groups to explore structure-activity relationships.

The structural elucidation of these new analogs would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to determine the connectivity of atoms. Mass spectrometry (MS) would confirm the molecular weight of the new compounds. Infrared (IR) spectroscopy would identify key functional groups, and for crystalline compounds, X-ray crystallography could provide definitive three-dimensional structural information.

Glucocorticoid Receptor Binding and Activation by this compound

This compound, as a corticosteroid, exerts its effects by binding to the glucocorticoid receptor (GR), a type of nuclear receptor found in the cytoplasm of cells. wikipedia.orgwikidoc.orgconicet.gov.ar Upon ligand binding, the GR undergoes a conformational change and translocates into the cell nucleus, where it influences gene transcription. evitachem.comwikipedia.orgwikidoc.org

Ligand-Receptor Interaction Dynamics at the Molecular Level

The interaction between glucocorticoids and the GR involves the ligand-binding domain (LBD) of the receptor. conicet.gov.arfrontiersin.org In the absence of a ligand, the GR is typically complexed with heat shock proteins (Hsp90, Hsp70) and immunophilins in the cytosol. wikidoc.orgconicet.gov.ar Ligand binding, such as that of this compound, triggers a dissociation from these chaperone proteins. wikidoc.org The binding event induces conformational changes in the GR, which are crucial for its activation and subsequent nuclear translocation. wikidoc.orgfrontiersin.org While specific detailed research findings on the molecular interaction dynamics of this compound with the GR were not extensively found, studies on other glucocorticoids highlight the flexibility of the LBD and the importance of specific residues in ligand recognition and the induction of conformational changes necessary for activity. frontiersin.orgnih.gov

Conformational Changes Induced by this compound Binding

Intracellular Signaling Pathways Modulated by this compound

This compound, through its interaction with the GR, modulates various intracellular signaling pathways, primarily by influencing gene expression. evitachem.comwikipedia.orgwikidoc.org

Transcriptional Regulation by this compound-Receptor Complexes

The activated this compound-GR complex translocates to the nucleus and can regulate gene expression through two primary mechanisms: transactivation and transrepression. wikipedia.orgwikidoc.orgconicet.gov.ar

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation of gene transcription. wikipedia.orgwikidoc.orgreveragen.com This process typically up-regulates the expression of anti-inflammatory proteins. wikipedia.org

Transrepression: The activated GR can also repress gene expression by interacting with other transcription factors, such as NF-κB and AP-1, preventing them from binding to their target DNA sequences or interfering with their transcriptional activity. wikipedia.orgwikidoc.orgconicet.gov.arreveragen.com This mechanism is considered crucial for the anti-inflammatory effects of glucocorticoids, as it suppresses the expression of pro-inflammatory genes. wikipedia.orgconicet.gov.ar

While the search results mention the general mechanisms of GR-mediated transcriptional regulation and list this compound acetate in the context of compounds that modulate gene expression via GR, specific data on which genes are up-regulated or down-regulated by this compound itself were not found within the provided snippets. evitachem.comgoogle.com However, studies on other glucocorticoids highlight the complexity of this regulation and its cell-type specificity. wikipedia.org

Cellular Responses to this compound in In Vitro Models

In vitro studies provide valuable insights into the cellular effects of compounds like this compound. Research using cell lines has demonstrated that this compound acetate can act as a partial agonist of the glucocorticoid receptor in assays measuring the induction of glutamine synthetase activity in skeletal muscle cells. nih.gov This indicates that this compound acetate can elicit a GR-specific cellular response, albeit potentially with a lower maximal effect compared to full agonists like prednisolone (B192156). nih.gov The ability to distinguish between partial and full agonists in such in vitro systems is important for characterizing the pharmacological profile of corticosteroids. nih.gov While the search results mention other in vitro studies involving different compounds (e.g., haloperidol, which is a different substance mdpi.comnih.govnih.govnih.govnih.govnih.govresearchgate.netnih.govnih.govmdpi.comcell-stress.comfrontiersin.orgnih.govnih.govnih.gov), specific detailed research findings on a wide range of cellular responses to this compound in various in vitro models were not extensively provided within the scope of the search results.

Investigations into Cellular Proliferation and Differentiation Pathways

Research into the cellular effects of this compound acetate suggests an involvement in the modulation of fundamental cellular processes, including proliferation and differentiation. Studies indicate that this compound acetate can influence signal transduction pathways that mediate cell-to-cell interactions and control cellular proliferation, survival, and metabolism. googleapis.com Furthermore, this compound acetate has been explored in the context of promoting cell proliferation and migration, as well as influencing differentiation into mature capillaries. justia.com

While specific detailed research findings with quantitative data tables on this compound's direct impact on various cell lines' proliferation and differentiation rates are not extensively available in the provided search results, the patent literature highlights its potential to modulate these pathways. The focus appears to be on its capacity to influence the complex signaling networks that govern cell growth and specialization.

Modulation of Cellular Secretion Profiles

This compound acetate has been implicated in the modulation of cellular secretion profiles. Investigations have explored its potential to stimulate insulin (B600854) secretion from beta cells. googleapis.com Additionally, studies suggest it can modulate glucagon (B607659) release and has been mentioned in the context of modulating vaginal secretion. googleapis.comepo.org These findings indicate that this compound acetate can influence the secretory functions of specific cell types, impacting the release of hormones and other biological substances.

Biochemical Targets and Enzyme Interactions of this compound

The primary identified biochemical target for this compound acetate is the glucocorticoid receptor. evitachem.com The interaction with this intracellular receptor is central to its mechanism of action, leading to downstream effects on gene expression. evitachem.com While the search results describe the general concept of drug-enzyme interactions where enzymes can serve as pharmacological targets or be involved in drug metabolism geeksforgeeks.org, specific detailed information regarding this compound's direct interactions with particular enzymes in the context of its therapeutic mechanism or metabolic fate is not prominently featured. The mechanism described focuses on receptor binding and subsequent gene regulation rather than direct enzyme inhibition or activation as a primary mode of action.

Preclinical Pharmacological Investigations of Halopredone

In Vitro Studies on Receptor Selectivity and Potency of Halopredone

Comprehensive in vitro studies detailing the specific receptor selectivity and potency of this compound are not extensively documented in publicly available scientific literature. As a halogenated corticosteroid, its mechanism of action is presumed to involve interaction with glucocorticoid receptors; however, specific binding assay data is not readily accessible.

Comparative Receptor Binding Assays for Glucocorticoid Receptors

Specific data from comparative receptor binding assays for this compound against glucocorticoid receptors are not detailed in the available scientific literature. Such assays are crucial for determining the binding affinity (often expressed as Kᵢ or IC₅₀ values) of a ligand for its receptor compared to other corticosteroids, but this information has not been published for this compound.

Functional Assays for Receptor Activation and Signal Transduction

Detailed functional assay results that would elucidate the specifics of this compound-mediated glucocorticoid receptor activation and subsequent signal transduction pathways are not present in the accessible scientific research. These assays would typically measure downstream events such as gene transcription modulation, but such specific investigations for this compound have not been published.

This compound Activity in Experimental Animal Models

The in vivo effects of this compound have been evaluated in specific animal models to determine its pharmacological activity, particularly in the context of allergic inflammation.

Evaluation of this compound in Allergic Rhinitis Models in Rats

This compound acetate (B1210297) has been evaluated in an animal model of allergic rhinitis using Brown Norway (BN) rats, a strain known for its high immunoglobulin E response. In this model, rats were sensitized with ovalbumin (OA) to induce allergic rhinitis. The severity of the allergic response was quantified by measuring the levels of three key markers in the nasal perfusate following an OA challenge: Evan's blue (an indicator of vascular permeability), histamine, and N-acetyl-beta-D-glucosaminidase (markers of inflammation and mast cell degranulation).

The study demonstrated that this compound acetate effectively inhibited the release of all three markers. This finding indicates that this compound exerts a significant anti-allergic effect in this experimental model, likely by stabilizing mast cells and reducing vascular permeability and the release of inflammatory mediators.

Table 1: Effect of this compound Acetate on Allergic Rhinitis Markers in Ovalbumin-Sensitized Rats

MarkerEffect of this compound AcetateImplied Pharmacological Action
Evan's blue Inhibition of releaseReduction of vascular permeability
Histamine Inhibition of releaseMast cell stabilization, anti-inflammatory
N-acetyl-beta-D-glucosaminidase Inhibition of releaseAnti-inflammatory, reduction of cellular degranulation

Assessment of Anti-Inflammatory Effects in Preclinical Animal Systems

While the results from the allergic rhinitis model in rats suggest potent anti-inflammatory activity, broader studies assessing the anti-inflammatory effects of this compound in other standard preclinical animal systems (such as carrageenan-induced paw edema or croton oil-induced ear edema) are not described in the available literature. Such studies would provide a more comprehensive profile of its general anti-inflammatory potency.

Immunosuppressive Properties of this compound in Animal Studies

Specific animal studies designed to evaluate the systemic or local immunosuppressive properties of this compound have not been reported in the accessible scientific literature. As a corticosteroid, immunosuppressive activity is an expected pharmacological property, but the extent and nature of this effect for this compound remain to be characterized through dedicated preclinical investigation.

Investigation of Vasoconstrictor Activity of this compound Acetate in Preclinical Models

The vasoconstrictor activity of this compound Acetate was evaluated in a preclinical setting using a modified McKenzie test on healthy human subjects. This test is a standard method for assessing the potency of topical corticosteroids. The study compared the effects of this compound Acetate with three other topical steroids: Fluocinolone Acetonide, Betamethasone Valerate, and Hydrocortisone (B1673445) Acetate. nih.gov

The evaluation was conducted through both visual observation and photometric measurement of skin reflectance to determine the degree of vasoconstriction (skin blanching). nih.gov Statistical analysis of the results indicated that this compound Acetate exhibited less vasoconstrictor action on healthy skin compared to the other steroids tested. nih.gov Notably, the vasoconstrictor effect of this compound Acetate was found to be identical to that of the excipient alone. nih.gov

Table 1: Comparative Vasoconstrictor Activity of Topical Steroids

Compound Vasoconstrictor Activity Compared to this compound Acetate
This compound Acetate Baseline
Fluocinolone Acetonide Greater
Betamethasone Valerate Greater

Tissue-Specific Responses to this compound in Preclinical Contexts

A preclinical study was conducted to assess the effects of repeated intraarticular injections of this compound Diacetate on the articular cartilage of adult rabbit knees. The study compared its effects with those of Methylprednisolone Acetate, a commonly used corticosteroid. nih.gov

Rabbits received weekly injections for a total of twelve weeks. One week after the final injection, various histological and microscopic examinations were performed on the knee joint cartilage. In the groups treated with this compound Diacetate, steroid crystals were observed remaining in the knee joint. nih.gov A significant finding was the presence of white deposits on the cartilage surface in rabbits treated with both low and high doses of this compound Diacetate, as well as the high-dose Methylprednisolone Acetate group. nih.gov Light microscopy revealed these deposits to be cystic lesions containing abundant hydroxyapatite. nih.gov

Table 2: Histological Findings in Rabbit Articular Cartilage Following Corticosteroid Injections

Histological Finding This compound Diacetate (H-1 & H-5 Groups) Methylprednisolone Acetate (M-5 Group) Methylprednisolone Acetate (M-1 Group)
Remaining Steroid Crystals Present Not Reported Not Reported
White Deposits on Cartilage Present Present Absent
Cystic Lesions (Microscopy) Present Present Absent
Fissure Present Present Present
Hypocellularity Present Present Present

| Decrease of Proteoglycan | Present | Present | Present |

A review of available scientific literature did not yield specific preclinical studies investigating the influence of this compound on ocular tissues in animal models.

Developmental and Reproductive Biology Research with this compound in Animal Models

Preclinical toxicological evaluations of this compound Acetate have included assessments of its potential effects on developmental and reproductive parameters in animal models. These studies were conducted to determine the safety profile of the compound. The research found that this compound Acetate did not produce any teratogenic effects in either rats or rabbits.

Pharmacokinetic Research of Halopredone in Preclinical Systems

Absorption and Distribution Profiles of Halopredone in Animal Models

Studies in animal models typically investigate the rate and extent to which a compound is absorbed into the systemic circulation following administration by various routes. This involves determining parameters such as bioavailability and peak plasma concentration (Cmax) and the time to reach it (Tmax). Distribution studies assess how the compound is dispersed throughout the organism, including its binding to plasma proteins and its accumulation in specific tissues or organs. The lipophilicity of a compound, for instance, can influence its distribution, potentially allowing it to cross biological membranes like the blood-brain barrier. However, specific data on the absorption and distribution of this compound in animal models were not found.

Metabolic Pathways and Biotransformation of this compound

Metabolism is a primary route of drug elimination and involves the enzymatic transformation of the parent compound into metabolites. These transformations can occur in various tissues, with the liver being the primary site. Metabolic studies in preclinical species aim to identify the pathways involved and the resulting metabolites.

Enzymatic Contributions to this compound Metabolism in Animal Microsomes

In vitro studies using liver microsomes from various animal species are commonly employed to identify the enzymes responsible for a compound's metabolism. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in phase I metabolism. UDP-glucuronosyltransferases (UGTs) are important in phase II metabolism, which involves the conjugation of the parent drug or its metabolites with endogenous molecules. While the role of various enzymes like CYP3A4, CYP2D6, and UGTs has been studied for related compounds like Haloperidol (B65202) uni.lu, specific enzymatic contributions to the metabolism of this compound in animal microsomes were not detailed in the search results.

Identification of this compound Metabolites

Identifying metabolites is crucial for understanding a compound's biotransformation and assessing potential pharmacological or toxicological activity of the metabolites. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are widely used for metabolite identification in biological matrices. Despite the availability of these techniques, specific identified metabolites of this compound in preclinical species were not found in the gathered information.

Excretion Routes of this compound in Preclinical Species

Excretion is the process by which a compound and its metabolites are removed from the body. The primary routes of excretion include urine and feces, although other routes like bile, sweat, and saliva can also be involved. Preclinical studies determine the major excretion pathways and the proportion of the administered dose eliminated by each route. While general information on excretion in animals is available, specific data on the excretion routes of this compound in preclinical species were not found.

Formulation and Drug Delivery System Research for Halopredone

Strategies for Enhancing Halopredone Solubility and Dissolution

Enhancing the solubility and dissolution rate of poorly water-soluble drugs like this compound is a primary concern in formulation development to improve bioavailability. nih.gov Various techniques have been explored to achieve this.

Particle Size Reduction Techniques for this compound

Particle size reduction is a common method employed to increase the surface area of a drug, thereby enhancing its dissolution rate. nih.govunitaid.org While specific detailed research on particle size reduction techniques solely for this compound was not extensively found, the principle is widely applied to poorly soluble compounds. Reducing particle size to the nanoscale, for instance, can significantly increase the surface area and potentially improve solubility and dissolution. unitaid.org For nasal spray suspension formulations of corticosteroids, drug particle size significantly affects dissolution kinetics. nih.gov Smaller particles tend to dissolve more quickly than larger ones. nih.gov Techniques like micronization can be used to achieve desired particle sizes for active ingredients. google.com

Amorphous Solid Dispersion Approaches for this compound Acetate (B1210297)

Amorphous solid dispersion is an effective strategy to improve the dissolution and bioavailability of poorly water-soluble drugs. nih.gov In this approach, the drug is dispersed in an amorphous state within a carrier matrix, which can lead to increased solubility and dissolution rate compared to the crystalline form. Research on this compound acetate has explored the preparation of ground mixtures with water-soluble polymers to improve solubility. jst.go.jpnii.ac.jp Grinding crystalline this compound acetate with tamarind gum, for example, resulted in the drug becoming amorphous. jst.go.jp This amorphous state contributed to an increased release of this compound acetate compared to the intact crystalline mixture. jst.go.jp

Development of Modified Release Formulations for this compound

Modified release formulations are designed to control the rate and duration of drug release, which can improve therapeutic outcomes and reduce the frequency of administration.

Use of Polymers and Excipients in this compound Formulations (e.g., Tamarind Gum, Sucrose Esters)

Polymers and excipients play a crucial role in modified release formulations by influencing drug release kinetics and providing structural integrity. Research on this compound acetate has investigated the use of tamarind gum as a polymer in ground mixtures to enhance dissolution properties. jst.go.jpnii.ac.jp Tamarind gum is a natural polysaccharide known for its bioadhesive properties and its use in various pharmaceutical formulations. epo.org

While the search results specifically mentioned tamarind gum in the context of this compound acetate, other polymers and excipients are commonly used in modified release formulations for corticosteroids and poorly soluble drugs. These can include various natural and synthetic polymers such as cellulose (B213188) derivatives, carbomers, polyethylene (B3416737) glycols, and polyvinylpyrrolidones, which can act as binders, disintegrants, or release-retarding agents. nih.govepo.orggoogleapis.comgoogle.comgoogleapis.com Sucrose esters are also utilized in pharmaceutical formulations as emulsifiers and solubilizers. googleapis.com

In Vitro Release Kinetics and Permeability Studies of this compound Formulations

In vitro release kinetics studies are essential for evaluating the dissolution profile and release rate of a drug from a formulation. nih.govptfarm.pl These studies are typically conducted using dissolution apparatus that simulate physiological conditions. nih.govresearchgate.net For this compound acetate, in vitro release tests have been performed on ground mixtures with tamarind gum using a dialysis membrane to study the dissolution property. jst.go.jpnii.ac.jp The amount of this compound acetate released from the ground mixture with tamarind gum was significantly higher compared to the intact mixture. jst.go.jp

Permeability studies assess the ability of a drug to cross biological membranes, such as skin or mucosa, which is crucial for the development of topical or transmucosal delivery systems. google.com While direct permeability studies specifically on this compound formulations were not detailed in the search results, studies on percutaneous/permucosal absorption of corticosteroids, including this compound acetate, have been conducted using methods like the Franz cell with excised rat skin. google.com These studies aim to understand and enhance the skin or mucosa permeability of active ingredients. google.comgoogle.com

Targeted Delivery System Concepts for this compound Research

Targeted drug delivery systems aim to deliver the drug specifically to the site of action, which can improve efficacy and reduce systemic side effects. openaccessjournals.comgoogle.com While specific targeted delivery systems solely for this compound were not extensively detailed, the concept of targeted delivery is relevant to corticosteroids, which are used to treat localized inflammation. jst.go.jp

Research in drug delivery systems for poorly soluble drugs and corticosteroids includes various approaches that could potentially be applied to this compound, such as nanoparticles, liposomes, and implantable devices. unitaid.orgopenaccessjournals.comgoogle.commdpi.compolimerbio.com For instance, polymeric nanoparticles have been explored for encapsulating hydrophobic drugs like haloperidol (B65202) (a different compound but also a poorly soluble drug) to improve solubility and potentially enable targeted delivery. mdpi.comnih.gov Surgically implantable drug delivery systems using biodegradable polymers have also been developed for long-term, controlled release of drugs. google.com These concepts highlight the ongoing research into advanced delivery strategies that could be relevant for optimizing the delivery of this compound.

Structure Activity Relationship Sar Studies and Analog Development of Halopredone

Elucidation of Structural Determinants for Halopredone's Biological Activity

The biological activity of corticosteroids is primarily mediated through binding to the glucocorticoid receptor. Key structural features on the steroid nucleus are known to influence binding affinity, receptor activation, and metabolic stability. For corticosteroids in general, modifications at specific positions can significantly alter potency and duration of action. For example, halogenation (such as the bromine and fluorine atoms in this compound's structure) is a common strategy used to increase lipophilicity and enhance receptor binding. The presence and orientation of hydroxyl and ketone groups also play critical roles in receptor interaction and metabolism.

While direct studies specifically detailing how each functional group in this compound contributes to its unique activity profile were not extensively found, the presence of bromine at the 2-position and fluorine atoms at the 6 and 9 positions are expected to be significant determinants of its potency and characteristics compared to less substituted corticosteroids. The hydroxyl group at the 11-position is also a common feature in potent glucocorticoids, essential for receptor binding.

Design and Synthesis of this compound Analogs with Modified Pharmacological Profiles

The design and synthesis of analogs involve making targeted chemical modifications to the parent compound to alter its properties. This can be done to improve potency, selectivity for specific receptor subtypes (although glucocorticoid receptors are generally considered a single type, differential effects can arise from downstream signaling), improve pharmacokinetic properties, or reduce unwanted side effects.

Although specific examples of this compound analogs designed and synthesized for modified pharmacological profiles were not detailed in the provided results, the process typically involves:

Modification of existing functional groups: Altering or replacing the bromine, fluorine, hydroxyl, or ketone groups.

Skeletal modifications: Changing the steroid ring structure, although this is less common for maintaining the core corticosteroid activity.

Introduction of new substituents: Adding groups at other positions on the steroid nucleus.

The goal is to create a library of related compounds that can then be tested for their biological activity to establish SARs and identify candidates with desired profiles. For instance, esterification of hydroxyl groups, as seen with this compound acetate (B1210297) uni.lu, is a common modification to alter solubility and potentially improve topical delivery or create a prodrug. A comparative study mentioned this compound acetate having less vasoconstrictor action than other topical steroids, suggesting that structural differences, potentially including the acetate modification, contribute to its specific pharmacological effects nih.gov.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling, including molecular dynamics (MD) simulations, plays an increasingly important role in understanding drug-receptor interactions and predicting the behavior of drug molecules nih.govdovepress.commdpi.com. These techniques can provide insights at the atomic level that are difficult to obtain experimentally.

For compounds like this compound, computational methods can be used to:

Predict binding affinity: Model the interaction between this compound or its analogs and the glucocorticoid receptor to estimate binding strength.

Study conformational changes: Analyze how the molecule and the receptor change shape upon binding.

Simulate dynamic behavior: Observe the movement and flexibility of the drug-receptor complex over time.

Evaluate stability and formulation properties: Model the behavior of the drug in different environments, such as in solution or within a formulation dovepress.comdiva-portal.org.

While specific computational studies focused on this compound were not found in the search results, the application of these techniques to related molecules and drug delivery systems is well-established nih.govdovepress.commdpi.comdiva-portal.orgdiva-portal.orgfrontiersin.orgbiorxiv.orgfda.govnih.govfrontiersin.org. For example, MD simulations are used to study drug-polymer interactions in amorphous solid dispersions, which is relevant for drug formulation and release dovepress.comdiva-portal.org. Such approaches could be applied to this compound to understand its interactions within delivery systems or with its biological target.

Analytical Methodologies for Halopredone Research

Chromatographic Techniques for Halopredone Quantification in Research Samples

Chromatographic techniques are widely employed for the separation and quantification of this compound in research samples. High-pressure liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are common methods used for this purpose. mdpi.comnih.gov These techniques allow for the separation of this compound from other components in a sample matrix, including potential impurities or degradation products.

HPLC, often coupled with UV-visible spectrophotometry or mass spectrometry, is a powerful tool for quantitative analysis. mdpi.comnih.gov A typical HPLC method for related compounds like haloperidol (B65202) involves a C-18 column and a mobile phase, with detection commonly performed at a specific wavelength, such as 248 nm. mdpi.com Method validation, often following guidelines like ICH Q2 (R1), is essential to ensure the accuracy, linearity, precision, and specificity of the chromatographic method for reliable quantification. mdpi.com Linearity within a specific concentration range, a high correlation coefficient (R²), and acceptable precision and accuracy are key validation parameters. mdpi.comnih.gov

HPTLC methods have also been developed for the quantitative analysis of related compounds in tablets, demonstrating good linearity, precision, and accuracy. nih.gov

Spectroscopic Methods for this compound Characterization

Spectroscopic methods provide valuable information about the structure and properties of this compound. Techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm its chemical structure. evitachem.com UV-visible spectrophotometry is often coupled with chromatographic methods for detection and quantification, utilizing the compound's absorbance properties at specific wavelengths. mdpi.com

Thermal analysis techniques, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and differential thermal analysis (DTA), can also be employed to assess the thermal stability and physical characteristics of related compounds. mdpi.com For instance, thermal analysis can reveal melting points and degradation behavior under heat stress. mdpi.com

Bioanalytical Approaches for this compound and its Metabolites in Preclinical Matrices

Bioanalytical methods are essential for quantifying this compound and its metabolites in biological matrices obtained from preclinical studies, such as plasma, urine, and other tissues. wuxiapptec.comresearchgate.net These methods are critical for supporting pharmacokinetic (PK) and toxicokinetic studies. wuxiapptec.comnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) is a highly sensitive and selective technique commonly used for the bioanalysis of drugs and their metabolites in complex biological fluids. nih.govresearchgate.netqu.edu.iq Sample preparation techniques, such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation, are often necessary to isolate the analytes of interest from the biological matrix before chromatographic and spectroscopic analysis. researchgate.net

Validated bioanalytical methods ensure the reliability and reproducibility of the results obtained from preclinical samples. nih.govau.dk Key validation parameters for bioanalytical methods include selectivity, sensitivity (including the lower limit of quantification, LLOQ), linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. nih.govau.dkeuropa.eu

Research on related compounds like haloperidol demonstrates the application of these bioanalytical approaches for quantifying the parent drug and its metabolites in plasma and urine. nih.govnih.gov Studies have identified metabolites and quantified their concentrations using techniques like HPLC with fluorescence detection and LC-MS/MS. nih.gov

Theoretical Considerations and Future Research Directions for Halopredone

Hypothesized Mechanisms of Action in Underexplored Biological Systems

While corticosteroids are well-known for their interactions with glucocorticoid receptors, the potential mechanisms of action of compounds like Halopredone in less-studied biological systems present fertile ground for theoretical exploration. Steroids, as a class of organic compounds with a characteristic four-fused-ring structure, are known to function not only as signaling molecules but also as components of cell membranes, influencing fluidity wikipedia.org. This dual nature suggests potential interactions beyond classical receptor binding.

Hypothesized mechanisms in underexplored systems could include non-genomic effects mediated through membrane-bound receptors or direct interactions with cellular membranes, altering their properties and influencing downstream signaling pathways. Given the structural variations among corticosteroids, this compound's specific molecular configuration might confer unique interaction profiles with different membrane lipid compositions or less characterized intracellular targets. Research into steroid hormones in marine environments highlights their widespread occurrence and potential interactions with diverse organisms, suggesting possible underexplored biological impacts in non-mammalian systems frontiersin.org. Theoretical studies applying quantum chemical analysis to related compounds have explored the relationship between chemical reactivity indexes and pharmacological action, suggesting that electron transfer ability and local molecular properties could play a role in efficacy researchopenworld.com. Such theoretical approaches could be extended to this compound to hypothesize its interactions in various biological contexts.

Potential for this compound as a Chemical Probe in Steroid Biology Research

Chemical probes are selective small molecules used to perturb biological systems and study protein function or signaling pathways. This compound's defined structure and activity profile, typical of corticosteroids, position it as a potential chemical probe for dissecting specific aspects of steroid biology. Its utility as a probe would depend on its selectivity profile compared to other steroids and its ability to interact with specific steroid-binding proteins or enzymes.

Research involving the modification of known corticosteroid compounds to create new molecules with specific traits demonstrates the potential for using steroid derivatives as probes to study tissue-specific or activity-specific effects ufl.edu. By selectively interacting with certain receptors or pathways, this compound could be used to investigate the downstream consequences of activating or inhibiting particular steroid-mediated processes in complex biological networks. Studies aimed at separating the beneficial anti-inflammatory properties of glucocorticoids from unwanted side effects through chemical modification and analysis exemplify how steroid compounds can be leveraged as tools to understand the relationship between structure and function in steroid signaling ufl.edu. This compound, or modified versions thereof, could serve similarly to elucidate the roles of specific steroid interactions in cellular processes.

Predictive Modeling of this compound's Pharmacological Profile

Predictive modeling techniques offer powerful tools for anticipating the pharmacological profile of a compound based on its chemical structure and known biological data. For this compound, predictive modeling could be employed to forecast its interactions with a wider range of biological targets, its ADME (absorption, distribution, metabolism, and excretion) properties, and potential off-target effects.

Mathematical approaches, including machine learning algorithms and pharmacokinetic/pharmacodynamic models, are increasingly used in drug development to predict compound behavior taylorfrancis.com. While much of the publicly available research on predictive modeling in pharmacology focuses on other drug classes like antipsychotics, the methodologies are transferable biorxiv.orgnih.govnih.gov. Applying these models to this compound would involve using existing data on corticosteroid interactions and metabolism, alongside this compound's specific structural information, to build models that predict its behavior in various biological systems. This could help prioritize specific research avenues and potentially identify novel activities or interactions not previously considered. Predictive modeling could also be used to explore the impact of structural modifications on this compound's profile, guiding the design of future probes or therapeutic candidates.

Novel Preclinical Research Avenues for this compound Investigation

Based on theoretical considerations and the potential for predictive modeling, several novel preclinical research avenues for this compound emerge. Beyond traditional anti-inflammatory and immunosuppressive studies, future research could focus on its effects in underexplored biological systems, leveraging its potential as a chemical probe.

Q & A

Q. What experimental models are commonly used to evaluate Halopredone’s anti-inflammatory efficacy, and what metrics are prioritized?

this compound’s efficacy is frequently assessed using the carrageenin granuloma pouch model , which quantifies anti-inflammatory activity through metrics like thymus gland weight reduction and exudate volume suppression. These parameters correlate with glucocorticoid receptor activation and immune response modulation. For instance, studies demonstrate dose-dependent reductions in thymus weight (e.g., from ~300 mg to <100 mg in control vs. treated groups) and exudate volume (from ~20 mL to <5 mL) . Researchers should validate these models against standardized protocols (e.g., NIH preclinical guidelines) to ensure reproducibility .

Q. How is this compound’s pharmacokinetic profile characterized in preclinical studies?

Pharmacokinetic studies typically employ high-performance liquid chromatography (HPLC) or mass spectrometry to measure plasma half-life, bioavailability, and tissue distribution. Dosing regimens are optimized based on saturation thresholds observed in dose-response curves (e.g., 0.1–10 mg/kg in rodent models). Researchers must report analytical methods, including sample preparation (e.g., homogenization, solvent extraction) and validation parameters (e.g., recovery rates, detection limits) to meet journal requirements .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

ANOVA with post-hoc Tukey tests is recommended for comparing multiple dose groups, while linear regression models quantify dose-effect relationships. For example, thymus weight reduction in this compound-treated groups (P<0.01 significance) should be contextualized with confidence intervals and effect sizes . Pre-specify power calculations to ensure sample sizes (e.g., n=6–10 per group) are sufficient to detect clinically meaningful differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different inflammatory models?

Contradictions often arise from variations in experimental design, such as differences in induction agents (e.g., carrageenin vs. Freund’s adjuvant) or treatment timelines (e.g., pre- vs. post-inflammatory induction). To address this, conduct systematic reviews to identify model-specific biases and perform meta-analyses using standardized effect sizes. For example, discrepancies in exudate volume suppression between this compound and Flu.Ac . may reflect differences in lipophilicity or receptor binding kinetics .

Q. What strategies optimize this compound’s therapeutic window in chronic inflammation studies?

Utilize pharmacodynamic modeling to balance efficacy (e.g., IL-6 suppression) and adverse effects (e.g., adrenal axis suppression). For instance, staggered dosing (e.g., 5 mg/kg every 48 hours) may maintain anti-inflammatory activity while minimizing thymic atrophy. Incorporate biomarker panels (e.g., serum cortisol, cytokine profiles) to monitor off-target effects . Comparative studies with dexamethasone derivatives (e.g., Dexamethasone Palmitate) can clarify structure-activity relationships .

Q. How should researchers design studies to validate this compound’s specificity for glucocorticoid vs. mineralocorticoid receptors?

Employ radioligand binding assays with recombinant receptors to calculate IC₅₀ values. For example, competitive binding against [³H]-dexamethasone in GR vs. MR assays can quantify selectivity. Pair this with gene expression profiling (e.g., GRE-driven luciferase reporters) to confirm transcriptional activity. Report purity and characterization data (e.g., NMR, HPLC) for synthesized compounds to ensure reproducibility .

Q. What methodologies address variability in this compound’s metabolic stability across species?

Conduct in vitro microsomal stability assays using liver S9 fractions from multiple species (e.g., murine, human). Compare metabolic half-lives and identify major metabolites via LC-MS/MS . Cross-reference findings with in vivo pharmacokinetic data to extrapolate human dosing. For example, cytochrome P450 inhibition assays can predict drug-drug interaction risks .

Methodological and Ethical Considerations

Q. How should researchers mitigate bias in preclinical this compound studies?

Implement blinded randomization of treatment groups and use vehicle controls (e.g., saline or carboxymethylcellulose) to isolate drug effects. Adhere to ARRIVE guidelines for reporting animal studies, including detailed descriptions of housing conditions, diet, and analgesia protocols . Pre-register study protocols on platforms like OSF to enhance transparency .

Q. What are best practices for integrating this compound data into systematic reviews?

Follow PRISMA guidelines for literature screening, data extraction, and quality assessment (e.g., SYRCLE’s risk of bias tool for animal studies). Extract raw data from graphs using digitization software (e.g., WebPlotDigitizer) and perform heterogeneity analyses using RevMan or R metafor . Highlight gaps, such as limited long-term toxicity data, to guide future research .

Q. How can researchers align this compound studies with ethical standards for human translation?

Prioritize 3R principles (Replacement, Reduction, Refinement) in animal models. For human cell-based studies, obtain IRB approval and document informed consent for donor tissues (e.g., synovial fibroblasts from RA patients). Include justification for species selection and clinical relevance in grant proposals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.